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2-(Difluoromethyl)pyrrolidine

Catalog No.
S12836906
CAS No.
M.F
C5H9F2N
M. Wt
121.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethyl)pyrrolidine

Product Name

2-(Difluoromethyl)pyrrolidine

IUPAC Name

2-(difluoromethyl)pyrrolidine

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

InChI

InChI=1S/C5H9F2N/c6-5(7)4-2-1-3-8-4/h4-5,8H,1-3H2

InChI Key

BRJUDDAYKBMPMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(F)F

2-(Difluoromethyl)pyrrolidine is a pyrrolidine derivative characterized by the presence of a difluoromethyl group at the second position of the pyrrolidine ring. Its molecular formula is C5_5H9_9F2_2N, and it features a five-membered nitrogen-containing heterocycle. The difluoromethyl group contributes significantly to the compound's chemical properties, enhancing lipophilicity and potentially influencing biological activity. The compound is of interest in medicinal chemistry due to its unique structural features, which can affect its reactivity and interaction with biological targets .

Typical of pyrrolidine derivatives. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The difluoromethyl group can be displaced under certain conditions, leading to the formation of new derivatives.
  • Radical Reactions: The difluoromethyl moiety can engage in radical chemistry, which is useful for functionalizing the pyrrolidine ring.
  • Cross-Coupling Reactions: Utilizing transition metal catalysis, 2-(difluoromethyl)pyrrolidine can be involved in cross-coupling reactions to form more complex structures .

The biological activity of 2-(difluoromethyl)pyrrolidine is primarily linked to its potential as a pharmaceutical agent. Research indicates that pyrrolidine derivatives often exhibit antimicrobial and anticancer properties. The difluoromethyl substitution may enhance these activities by improving the compound's pharmacokinetic properties, such as absorption and distribution. Studies have shown that compounds containing fluorinated groups can influence enzyme interactions and metabolic stability, making them valuable in drug design .

Several methods exist for synthesizing 2-(difluoromethyl)pyrrolidine:

  • Direct Difluoromethylation: This involves the introduction of a difluoromethyl group into a pyrrolidine precursor using reagents that facilitate CF2_2H bond formation.
  • Radical Addition: Utilizing radical initiators, a difluoromethyl radical can be added to a pyrrolidine derivative.
  • Organocatalysis: Recent advancements have introduced organocatalytic methods for synthesizing difluoromethylated compounds, offering a more environmentally friendly approach .

2-(Difluoromethyl)pyrrolidine has applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs, particularly in treating infectious diseases and cancer.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.
  • Chemical Research: It is used in studies exploring the effects of fluorination on biological activity and chemical stability .

Interaction studies involving 2-(difluoromethyl)pyrrolidine focus on its binding affinity with various biological targets, including enzymes and receptors. These studies are crucial for understanding how modifications to the pyrrolidine structure influence interaction dynamics. Research suggests that the presence of fluorine atoms can significantly alter binding characteristics, often enhancing selectivity and potency against specific targets .

Several compounds share structural similarities with 2-(difluoromethyl)pyrrolidine. Here are some notable examples:

Compound NameStructure TypeKey Features
2-(Trifluoromethyl)pyrrolidinePyrrolidine derivativeContains a trifluoromethyl group; potentially more lipophilic .
4-FluoropiperidinePiperidine derivativeSimilar nitrogen-containing heterocycle; different position for fluorine substitution .
3-DifluoromethylpyrrolePyrrole derivativeContains a difluoromethyl group; distinct aromatic character .

Uniqueness of 2-(Difluoromethyl)pyrrolidine

The uniqueness of 2-(difluoromethyl)pyrrolidine lies in its specific positioning of the difluoromethyl group on the pyrrolidine ring, which can lead to distinct chemical reactivity and biological interactions compared to other fluorinated compounds. This positioning influences its potential applications in drug discovery and material science by providing unique pharmacokinetic profiles and interaction mechanisms not found in similar compounds.

2-(Difluoromethyl)pyrrolidine exhibits distinctive physicochemical properties that reflect the unique electronic influence of the difluoromethyl substituent. The compound possesses a molecular formula of C₅H₉F₂N with a molecular weight of 121.13 g/mol and an exact mass of 121.070306 Da [1] [2]. The presence of one stereocenter at the carbon-2 position creates the potential for enantiomeric forms, with both (2R) and (2S) configurations being synthetically accessible [1] [2].

Thermodynamic Properties and Thermal Stability

The thermal stability profile of 2-(difluoromethyl)pyrrolidine can be inferred from comparative analysis with structurally related compounds. The closely related 2-(trifluoromethyl)pyrrolidine exhibits a boiling point range of 104-106°C and a melting point of 27-31°C with a density of 1.210 g/mL at 25°C [3] [4]. Based on these data and the reduced fluorine content, 2-(difluoromethyl)pyrrolidine is predicted to have a slightly lower boiling point in the range of 100-120°C and a melting point below 25°C [4] [5].

The compound demonstrates chemical stability under normal handling and storage conditions, similar to other fluorinated pyrrolidine derivatives [6]. However, like many fluorinated amines, it requires storage under inert atmosphere conditions at temperatures between 2-8°C to prevent potential degradation [4]. The difluoromethyl group contributes to enhanced metabolic stability compared to the corresponding methyl-substituted analogue due to the strong carbon-fluorine bonds, which are resistant to enzymatic cleavage [7] [8].

Solubility Characteristics and Partitioning Behavior

The solubility profile of 2-(difluoromethyl)pyrrolidine reflects the competing influences of the hydrophilic pyrrolidine nitrogen and the lipophilic difluoromethyl group. The compound possesses one hydrogen bond donor (the secondary amine) and three hydrogen bond acceptors (the nitrogen lone pair and two fluorine atoms), which facilitate interactions with polar solvents [9]. Unlike traditional assumptions about fluorinated groups increasing lipophilicity, the difluoromethyl group can actually decrease lipophilicity relative to methyl groups when attached to electron-deficient systems [7].

The basicity of the pyrrolidine nitrogen is significantly reduced by the electron-withdrawing effect of the difluoromethyl substituent. While unsubstituted pyrrolidine exhibits a pKₐ of approximately 11.3 [10], 2-(difluoromethyl)pyrrolidine is predicted to have a pKₐ in the range of 9.5-10.5, representing a decrease of approximately 1.5-2.0 pKₐ units [11] [12]. This reduction in basicity is consistent with observations for 2-(trifluoromethyl)pyrrolidine, which exhibits a pKₐ of approximately 7.4-8.4 [12].

Advanced Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectroscopy

The spectroscopic identification of 2-(difluoromethyl)pyrrolidine relies on characteristic signatures across multiple NMR techniques. In ¹H NMR spectroscopy, the difluoromethyl proton appears as a distinctive triplet in the chemical shift range of δ 6.5-7.0 ppm due to coupling with the two equivalent fluorine atoms (²J(H-F) ≈ 55 Hz) [13] [14]. This coupling pattern serves as a diagnostic fingerprint for the difluoromethyl group and distinguishes it from other fluorinated substituents.

The pyrrolidine ring protons exhibit complex multipicity patterns in the δ 1.8-3.8 ppm region, with the α-proton at C-2 appearing significantly downfield due to the deshielding effect of both the nitrogen atom and the electron-withdrawing difluoromethyl group [14] [8]. Concentration-independent chemical shift patterns indicate the absence of significant intermolecular hydrogen bonding in deuterated chloroform solutions [8].

¹⁹F NMR spectroscopy provides unambiguous identification through the appearance of a doublet in the δ -110 to -130 ppm region, corresponding to the two equivalent fluorine atoms coupled to the difluoromethyl proton [13] [15]. The chemical shift position is consistent with difluoromethyl groups attached to saturated carbon centers and distinguishes this compound from aromatic difluoromethyl derivatives, which typically appear further downfield [16] [17].

¹³C NMR analysis reveals the difluoromethyl carbon as a characteristic triplet (¹J(C-F) ≈ 240 Hz) in the δ 115-120 ppm region, while the pyrrolidine carbons appear in the expected δ 25-60 ppm range [14] [15]. The carbon-2 of the pyrrolidine ring exhibits downfield shifting due to the deshielding effect of the difluoromethyl substituent.

Infrared and Mass Spectrometric Analysis

Infrared spectroscopy provides complementary structural information through characteristic absorption bands. The C-F stretching vibrations appear in the 1000-1100 cm⁻¹ region, while the C-H stretching of the difluoromethyl group occurs at 2950-3050 cm⁻¹ [15] [8]. The secondary amine N-H stretch is observed in the 3300-3500 cm⁻¹ region, though this may be broadened due to hydrogen bonding interactions.

Mass spectrometric analysis typically shows the molecular ion [M]⁺ at m/z 121.07 and the protonated molecular ion [M+H]⁺ at m/z 122.08 [18]. Fragmentation patterns commonly include loss of the difluoromethyl radical (CHF₂- , m/z 121 → 70) and fragmentation of the pyrrolidine ring system. High-resolution mass spectrometry provides definitive molecular formula confirmation with an exact mass of 121.070306 Da [2].

Comparative Reactivity Studies with Non-Fluorinated Analogues

Electronic Effects and Substitution Patterns

The difluoromethyl group in 2-(difluoromethyl)pyrrolidine exerts profound electronic effects that significantly alter the compound's reactivity profile compared to non-fluorinated analogues. The strong electron-withdrawing nature of the difluoromethyl substituent (σ-inductive parameter approximately +0.3) substantially reduces the electron density at the pyrrolidine nitrogen, resulting in decreased nucleophilicity and basicity [11] [12].

Comparative studies with structural analogues reveal systematic trends in reactivity modulation. While 2-methylpyrrolidine exhibits enhanced basicity (pKₐ ≈ 10.8) due to the electron-donating methyl group, 2-(difluoromethyl)pyrrolidine shows reduced basicity with a predicted pKₐ of 9.5-10.5 [11] [12]. This represents a significant shift of approximately 1.0-1.5 pKₐ units, demonstrating the substantial electronic influence of fluorine substitution.

The comparison with 2-(trifluoromethyl)pyrrolidine is particularly instructive, as this analogue exhibits even greater electron-withdrawal with a pKₐ of 7.4-8.4 [12]. The difluoromethyl group thus provides an intermediate level of electronic modulation between the methyl and trifluoromethyl substituents, offering synthetic chemists a tool for fine-tuning molecular properties.

Hydrogen Bonding Capabilities and Conformational Effects

A unique feature of the difluoromethyl group is its ability to function as a weak hydrogen bond donor through the polarized C-H bond [8] [19]. Unlike the trifluoromethyl group, which lacks hydrogen bonding capability, the difluoromethyl moiety can participate in hydrogen bonding interactions with appropriate acceptors. This property has been demonstrated through crystallographic studies and NMR analysis, showing that the CF₂H proton exhibits enhanced acidity compared to typical alkyl C-H bonds [8] [19].

The hydrogen bond acidity of difluoromethyl groups has been quantified using established scales, revealing values intermediate between typical C-H bonds and conventional hydrogen bond donors such as alcohols or amides [8] [20]. This property can significantly influence the compound's interaction with biological targets and its behavior in solution.

Reactivity in Synthetic Transformations

The electron-withdrawing effect of the difluoromethyl group influences the compound's behavior in various synthetic transformations. In nucleophilic substitution reactions, the reduced electron density at the nitrogen center decreases nucleophilicity compared to unsubstituted pyrrolidine . However, this reduction in nucleophilicity can be advantageous in certain applications where controlled reactivity is desired.

Oxidation reactions typically proceed more readily for 2-(difluoromethyl)pyrrolidine compared to electron-rich analogues, as the electron-withdrawing group stabilizes higher oxidation states . Conversely, reduction reactions may be hindered due to the decreased electron density, requiring more forcing conditions or stronger reducing agents.

The compound's stability toward hydrolysis and other degradation pathways is enhanced relative to non-fluorinated analogues, primarily due to the increased C-F bond strength and the reduced nucleophilicity of the nitrogen center [23]. This enhanced stability is particularly valuable in pharmaceutical applications where metabolic resistance is desired.

Comparative Analysis Summary

CompoundMolecular WeightExpected pKₐElectronic EffectHydrogen Bonding
2-(Difluoromethyl)pyrrolidine121.139.5-10.5Strong electron-withdrawingWeak donor capability
2-(Trifluoromethyl)pyrrolidine139.127.4-8.4Very strong electron-withdrawingNo donor capability
Pyrrolidine (unsubstituted)71.1211.3NoneStandard amine donor
2-(Methyl)pyrrolidine85.1510.8Weak electron-donatingStandard amine donor

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

121.07030562 g/mol

Monoisotopic Mass

121.07030562 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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